molecular formula C20H27N11O4 B12796330 N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-4-(((4-(formylamino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-1-methyl-1H-imidazole-2-carboxamide CAS No. 147056-66-4

N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-4-(((4-(formylamino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-1-methyl-1H-imidazole-2-carboxamide

Cat. No.: B12796330
CAS No.: 147056-66-4
M. Wt: 485.5 g/mol
InChI Key: PFRKDKQPQSBYQX-UHFFFAOYSA-N
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Description

N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-4-(((4-(formylamino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-1-methyl-1H-imidazole-2-carboxamide is a complex organic compound with multiple imidazole rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of imidazole rings and the introduction of functional groups. Common synthetic routes may include:

    Formation of Imidazole Rings: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of Functional Groups: Functional groups such as dimethylamino, formylamino, and carbonyl groups can be introduced through various organic reactions, including alkylation, acylation, and amidation.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using robotic systems and high-throughput screening to optimize reaction conditions. Techniques such as flow chemistry and continuous processing can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino and formylamino groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms on the imidazole rings with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a precursor to biologically active molecules. Its imidazole rings are known to interact with various enzymes and receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, imidazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antibiotic with an imidazole ring.

    Clotrimazole: An antifungal agent with multiple imidazole rings.

Uniqueness

The uniqueness of N-(2-(((2-(Dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-4-(((4-(formylamino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-1-methyl-1H-imidazole-2-carboxamide lies in its complex structure, which includes multiple imidazole rings and a variety of functional groups

Properties

CAS No.

147056-66-4

Molecular Formula

C20H27N11O4

Molecular Weight

485.5 g/mol

IUPAC Name

N-[2-[[2-[2-(dimethylamino)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide

InChI

InChI=1S/C20H27N11O4/c1-28(2)7-6-21-18(33)15-24-13(9-30(15)4)26-20(35)17-25-14(10-31(17)5)27-19(34)16-23-12(22-11-32)8-29(16)3/h8-11H,6-7H2,1-5H3,(H,21,33)(H,22,32)(H,26,35)(H,27,34)

InChI Key

PFRKDKQPQSBYQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN(C)C)C)C)NC=O

Origin of Product

United States

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